
5-Hydroxy Propranolol Hydrochloride
説明
5-Hydroxy Propranolol Hydrochloride (CAS 62117-35-5) is a derivative or metabolite of the non-selective beta-blocker Propranolol Hydrochloride (CAS 318-98-9). While Propranolol Hydrochloride is widely used for hypertension, arrhythmias, and infantile hemangiomas , this compound is primarily referenced in analytical and research contexts as a specialized compound, often imported for experimental use .
準備方法
The synthesis of 5-Hydroxy Propranolol Hydrochloride typically involves the hydroxylation of Propranolol. The preparation method includes the following steps:
Starting Materials: Naphthol, epichlorohydrin, and isopropylamine are used as initial raw materials.
Reaction Conditions: A phase transfer catalyst and a reaction solvent are added, and the reaction is carried out under alkaline conditions.
Industrial Production: The process is simplified for industrial production, with easily available raw materials and cost-effective methods.
化学反応の分析
5-Hydroxy Propranolol Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed include glucuronides and other hydroxylated derivatives.
科学的研究の応用
Pharmacological Applications
5-Hydroxy Propranolol Hydrochloride retains similar pharmacological activities to Propranolol but exhibits distinct metabolic pathways. It primarily functions as a beta-blocker, influencing several physiological processes:
- Cardiovascular Effects : Like its parent compound, 5-Hydroxy Propranolol acts on beta-adrenergic receptors, leading to decreased heart rate and blood pressure. This makes it relevant in managing conditions like hypertension and angina .
- Migraine Prevention : Research indicates that 5-Hydroxy Propranolol can be effective in reducing the frequency and severity of migraine headaches. It operates by modulating vascular responses and neurotransmitter release .
- Anxiety Disorders : The compound has been explored for its potential in treating anxiety disorders, including performance anxiety and PTSD. By inhibiting norepinephrine's effects, it may help diminish the emotional impact of stress-related memories .
Biochemical Research
This compound is instrumental in biochemical studies due to its role as a metabolite of Propranolol:
- Metabolic Pathways : It is primarily formed through the hydroxylation of Propranolol by cytochrome P450 enzymes in the liver. Studies have identified various UDP-glucuronosyltransferases (UGTs) involved in its glucuronidation, providing insights into its pharmacokinetics .
- Electrochemical Behavior : Investigations using cyclic voltammetry have revealed information about the redox activity of 5-Hydroxy Propranolol, which can be essential for understanding its interaction with biological systems .
Case Studies and Clinical Evidence
Several clinical studies have highlighted the efficacy of this compound in various therapeutic contexts:
Future Directions and Research Opportunities
The ongoing research into this compound suggests several promising avenues:
- Expanded Therapeutic Uses : Further exploration into its applications for anxiety disorders and other neuropsychiatric conditions could yield new treatment protocols.
- Pharmacogenomics : Understanding individual variations in metabolism could enhance personalized medicine approaches using this compound.
- Combination Therapies : Investigating the effects of 5-Hydroxy Propranolol in combination with other medications may improve outcomes for patients with complex conditions.
作用機序
The mechanism of action of 5-Hydroxy Propranolol Hydrochloride involves:
Beta-Adrenergic Receptor Antagonism: It competitively blocks beta-adrenergic receptors, reducing heart rate and myocardial contractility.
Molecular Targets: The primary targets are beta-1 and beta-2 adrenergic receptors.
Pathways Involved: The compound affects the cyclic AMP pathway, leading to decreased intracellular calcium levels and reduced cardiac workload.
類似化合物との比較
Comparison with Propranolol Hydrochloride (Parent Compound)
Structural and Physicochemical Differences
- Molecular Polarity: Propranolol Hydrochloride has a polar surface area (PSA) of 41.5 Ų, contributing to its hydrophilic nature and higher drug-loading capacity in polar matrices like bacterial cellulose compared to ibuprofen (PSA 37.3 Ų) .
- Solubility: Propranolol Hydrochloride is highly soluble in water and polar solvents, enabling formulations such as oral solutions and sustained-release tablets . Hydroxylation may further improve aqueous solubility but could complicate lipid bilayer penetration.
Pharmacological and Metabolic Profiles
- Metabolism: Propranolol Hydrochloride undergoes hepatic metabolism via cytochrome P450 enzymes, producing metabolites like 4-Hydroxypropranolol . The 5-hydroxy derivative’s metabolic pathway and activity remain uncharacterized in the provided evidence.
- Clinical Efficacy: Propranolol Hydrochloride oral solutions demonstrate superior bioavailability and faster absorption compared to tablets in neonates with infantile hemangiomas . No data exist for 5-Hydroxy Propranolol Hydrochloride in clinical settings.
Comparison with Other Hydroxylated Derivatives
4-Hydroxypropranolol Hydrochloride
- Reactivity and Enzymatic Interactions: A 2023 study on "reaction phenotyping" highlighted the role of 19 enzymes in metabolizing Propranolol and 4-Hydroxypropranolol . The 4-hydroxy metabolite retains beta-blocking activity but may exhibit altered binding affinity due to hydroxylation.
- Polarity: Similar to 5-Hydroxy Propranolol, 4-Hydroxypropranolol likely has increased PSA compared to the parent compound, affecting tissue distribution and excretion.
Comparison with Structurally Similar Drugs
Ibuprofen vs. Propranolol Hydrochloride
生物活性
5-Hydroxy Propranolol Hydrochloride is an important metabolite of Propranolol, a widely used non-selective beta-adrenergic antagonist. This article explores the biological activity of this compound, its pharmacological properties, metabolic pathways, and therapeutic implications based on diverse research findings.
This compound (C₁₆H₂₂ClNO₃) has a molecular weight of approximately 305.81 g/mol. It is produced through the metabolic hydroxylation of Propranolol, primarily catalyzed by cytochrome P450 enzymes in the liver. This process introduces a hydroxyl group at the fifth position of the Propranolol molecule, resulting in a compound that retains pharmacological properties similar to its parent drug but with distinct metabolic pathways and effects .
This compound exhibits biological activity akin to Propranolol by acting as a non-selective beta-blocker. It interacts with beta-adrenergic receptors (β1 and β2), inhibiting the effects of catecholamines such as epinephrine and norepinephrine. This leads to various physiological effects, including:
- Reduction in heart rate : By blocking β1 receptors in the heart, it decreases cardiac output and oxygen demand.
- Vasodilation : Interaction with β2 receptors can lead to smooth muscle relaxation in blood vessels.
- Inhibition of angiogenesis : It down-regulates factors like vascular endothelial growth factor (VEGF), influencing processes such as tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its formation through first-pass metabolism of Propranolol. The compound is rapidly absorbed, with peak plasma concentrations achieved within 1-3 hours post-administration. Its bioavailability is influenced by hepatic function due to extensive first-pass metabolism .
Clinical Applications
This compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers. Its applications include:
- Migraine prophylaxis : Like Propranolol, it may be effective in reducing the frequency and severity of migraine headaches.
- Management of anxiety disorders : It has been studied for its potential benefits in conditions such as performance anxiety and post-traumatic stress disorder (PTSD) .
- Treatment of infantile hemangiomas : Research has shown that propranolol is effective in treating these vascular tumors in infants, with implications for its metabolite .
Case Studies
Several studies have highlighted the efficacy and safety profile of propranolol and its metabolites:
- Infantile Hemangiomas : A study demonstrated that oral propranolol at doses ranging from 2 mg/kg to 3 mg/kg daily resulted in significant regression of hemangiomas without notable adverse effects .
- Anxiety Disorders : Clinical trials have shown that propranolol can effectively reduce symptoms associated with performance anxiety, with comparable effects observed for 5-Hydroxy Propranolol .
Comparative Analysis with Other Compounds
The following table summarizes the structural similarities and unique features of this compound compared to related compounds:
Compound | Structure Similarity | Unique Features |
---|---|---|
Propranolol | Parent compound | Non-selective beta-blocker |
4'-Hydroxypropranolol | Hydroxylated at different position | More potent beta-blocking activity |
N-Desisopropylpropranolol | Lacks isopropyl group | Altered pharmacokinetics |
Atenolol | Selective beta-1 blocker | More cardioselective than 5-Hydroxy Propranolol |
Metoprolol | Selective beta-1 blocker | Commonly used for hypertension |
Q & A
Q. Basic Research: Structural Characterization and Analytical Methods
Q. Q1. What advanced spectroscopic techniques are used to resolve structural ambiguities in 5-hydroxy propranolol hydrochloride?
- Methodology : 1H NMR spectroscopy at 82 MHz in protonated DMSO is critical for resolving complex spin systems. Assignments rely on chemical shift dispersion (e.g., aromatic protons at 6.7–8.3 ppm, isopropyl methyl signals at 1.25 ppm, and hydroxyl protons at 6 ppm). Peak integration confirms proton ratios (e.g., 4H for overlapping aromatic protons) .
- Data Quality : Thermal Scientific’s picoSpin 80 spectrometer provides sufficient resolution for dynamic exchange studies, such as the broad NH signal at 9 ppm indicative of quadrupolar interactions .
Q. Basic Research: Synthesis and Stability
Q. Q2. What synthetic routes are validated for producing this compound derivatives?
- Methodology : 5-hydroxy propranolol is synthesized via cytochrome P450 isoform 2D6-mediated hydroxylation of propranolol. Derivatives like O-acetyl propranolol hydrochloride are prepared using acetyl chloride, with purity verified via TLC (silica gel, 1,2-dichloroethane/methanol/water/formic acid mobile phase) .
- Quality Control : Loss on drying (<0.5%) and residue on ignition (<0.10%) ensure minimal impurities .
Q. Advanced Research: Enantiomeric Resolution
Q. Q3. How can preferential crystallization be optimized for chiral separation of this compound enantiomers?
- Methodology : Hybrid processes combining enantiomeric enrichment (e.g., chiral membrane chromatography) with preferential crystallization in water/methanol solvents achieve separation. Key parameters include eutectic composition determination and metastable zone width analysis .
- Performance : For propranolol hydrochloride, chiral membranes with amylose derivatives yield separation factors (α) up to 3.00 using water as the mobile phase .
Q. Advanced Research: Pharmacokinetic Profiling
Q. Q4. What in vitro models are suitable for studying 5-hydroxy propranolol’s metabolic stability?
- Methodology : Hepatic microsomal assays (e.g., human liver microsomes) quantify CYP2D6-mediated hydroxylation kinetics. LC-MS/MS validates metabolite formation, with calibration curves (2–20 µg/ml, R² = 0.9962) ensuring quantification accuracy .
- Challenges : Slow metabolic conversion rates require prolonged incubation times to detect 5-hydroxy derivatives .
Q. Advanced Research: Environmental Ecotoxicology
Q. Q5. How do adsorption coefficients (Koc) influence the environmental risk assessment of this compound?
- Methodology : Batch equilibrium studies measure Kd (distribution coefficient) and Koc (organic carbon-normalized adsorption) to predict soil/water partitioning. Propranolol hydrochloride exhibits moderate Koc values, suggesting mobility in aquatic systems .
- Contradictions : Discrepancies in NOEC/LOEC values across studies (e.g., freshwater algae vs. fish) highlight species-specific sensitivities, necessitating multi-trophic testing .
Q. Advanced Research: Formulation Compatibility
Q. Q6. What preformulation strategies mitigate drug-polymer incompatibilities in transdermal patches containing 5-hydroxy propranolol?
- Methodology : FTIR spectroscopy confirms absence of drug-excipient interactions (e.g., HPMC E15 and Eudragit L100 polymers). Solvent casting with pH 7.4 phosphate buffer ensures λ max stability (221 nm) for UV-based drug release profiling .
- Data : Patches with HPMC/Eudragit ratios ≥1:2 show optimal thickness (0.45–0.65 mm) and sustained release over 24 hours .
Q. Advanced Research: Data Contradictions
Q. Q7. How should researchers reconcile conflicting solubility data for this compound in polar solvents?
- Analysis : Solubility in DMSO (30 mg/mL) vs. PBS (0.5 mg/mL) reflects pH-dependent ionization. Methodological variables (e.g., shaking time, temperature) in mechanical shaker-based studies may contribute to discrepancies .
- Recommendation : Standardize protocols using USP dissolution apparatus for reproducibility .
Q. Advanced Research: Safety and Handling
Q. Q8. What PPE and engineering controls are mandated for handling this compound in laboratory settings?
- Guidelines :
- Emergency Protocols : Immediate eye irrigation (15+ minutes) and contaminated clothing removal are critical post-exposure .
Q. Advanced Research: Regulatory Compliance
Q. Q9. How do USP/EP standards govern impurity profiling of this compound?
- Methodology : TLC limits related substances to ≤0.1% (vs. chloroform-diluted reference spots). HPLC-UV at 254 nm detects degradation products (e.g., oxidized naphthol derivatives) .
Q. Advanced Research: Ecotoxicological Modeling
Q. Q10. What in silico tools predict the aquatic toxicity of this compound metabolites?
- Approach : QSAR models correlate log P values with EC50 data (e.g., V. fischeri assays). Propranolol’s EC50 range (1–10 mg/L) suggests moderate toxicity, but 5-hydroxy metabolites may exhibit altered bioaccumulation potential .
特性
IUPAC Name |
5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIHZCFYQOMSFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506412 | |
Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62117-35-5 | |
Record name | 5-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60506412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。